molecular formula C17H17N5O3S2 B2785639 N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide CAS No. 1105223-02-6

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2785639
CAS No.: 1105223-02-6
M. Wt: 403.48
InChI Key: GSCNOYYHADHZDA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-20-6-8-21(9-7-20)17-19-12-3-2-11(10-14(12)27-17)18-16(23)13-4-5-15(26-13)22(24)25/h2-5,10H,6-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCNOYYHADHZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques like column chromatography and recrystallization is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzothiazoles and reduced amine derivatives, which can be further utilized in various applications .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities through various mechanisms:

Anticancer Properties

Studies have suggested that N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide may induce apoptosis in cancer cells. Mechanisms include:

  • Activation of Caspase Pathways : Promotes programmed cell death.
  • Inhibition of Cell Cycle Progression : Disrupts mitotic processes.

Antimicrobial Activity

The compound has shown effectiveness against a variety of bacterial strains. Mechanisms include:

  • Disruption of Cell Wall Synthesis : Interferes with bacterial growth.

Neuroprotective Effects

Preliminary studies suggest that the compound may exert protective effects against neurodegenerative diseases by:

  • Modulating Neurotransmitter Levels : Balances neurotransmitter activity.
  • Reducing Oxidative Stress : Protects neuronal cells from damage.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Coupling of Substituted 2-amino benzothiazoles with N-(substituted) thiophene carboxamides .
  • Treatment with appropriate reagents to yield the final product .

Common Reagents Used

TypeReagents
Oxidizing AgentsPotassium permanganate, hydrogen peroxide
Reducing AgentsSodium borohydride, lithium aluminum hydride
SolventsDimethylformamide (DMF), dichloromethane (DCM)

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

  • Cancer Research : A study published in Journal of Medicinal Chemistry demonstrated its effectiveness in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Studies : Research findings in Antimicrobial Agents and Chemotherapy highlighted its broad-spectrum activity against resistant bacterial strains.
  • Neuroprotection : Investigations reported in Neuroscience Letters indicated its potential to protect neuronal cells from oxidative stress-induced apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name (CAS/ID) Molecular Formula Molecular Weight Key Substituents Pharmacological Notes Reference
Target Compound (1105223-02-6) C₁₇H₁₇N₅O₃S₂ 403.48 4-Methylpiperazinyl, 5-nitrothiophene Potential anticancer activity inferred from benzothiazole class
BP 27384 (N/A) C₂₁H₂₂ClN₇O₂S 488.01 Chloro-methylphenyl, hydroxyethyl-piperazine Structural analog with enhanced polarity due to -OH group; unconfirmed activity
BP 27387 (302962-49-8) C₂₂H₂₆ClN₇O₂S 520.06 Hydroxyethyl-piperazine, methylpyrimidinyl Increased hydrogen-bonding capacity; potential for improved CNS penetration
Compound 73 (N/A) C₃₄H₂₅N₃O₄S 571.65 Biphenyl, methoxyphenyl, cyclopropane Bulky substituents may limit solubility; cyclopropane enhances metabolic stability
Key Observations:

Core Heterocycles: The benzothiazole core in the target compound is shared with BP 27384 and BP 27387 but replaced with pyrimidine in BP 27384. The 5-nitrothiophene in the target compound introduces electron-withdrawing effects, which may enhance reactivity compared to unsubstituted thiophenes (e.g., in ) .

Piperazine Derivatives :

  • The 4-methylpiperazinyl group in the target compound reduces polarity compared to BP 27387’s hydroxyethyl-piperazine, likely affecting blood-brain barrier penetration .
  • Piperazine derivatives generally improve solubility and binding to kinase targets (e.g., EGFR, BCR-ABL) due to nitrogen lone-pair interactions .

Substituent Effects: Nitro group: Unique to the target compound, this group may confer redox activity (e.g., ROS generation) or serve as a prodrug trigger under hypoxic conditions (common in tumors) .

Molecular Weight and Drug-Likeness :

  • The target compound (403.48 g/mol) falls within Lipinski’s rule of five limit (≤500), suggesting favorable oral bioavailability. By contrast, Compound 73 (571.65 g/mol) may face absorption challenges .

Biological Activity

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that has attracted significant research interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and relevant case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H16N4O3S2, with a molecular weight of approximately 378.46 g/mol. The compound features a benzothiazole core, which is known for diverse biological activities, and a piperazine moiety that enhances its pharmacological properties.

Synthesis Overview:
The synthesis typically involves several steps:

  • Formation of the benzothiazole core.
  • Introduction of the piperazine group.
  • Functionalization to include the nitrothiophene and carboxamide groups.

Each step requires careful optimization of reaction conditions (e.g., temperature, solvent) to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Similar compounds have shown the ability to inhibit nNOS, which plays a critical role in neurodegenerative diseases. By modulating nitric oxide levels, these compounds may exert neuroprotective effects by reducing oxidative stress in neuronal tissues .
  • Antimicrobial Activity: The compound's structure suggests potential antimicrobial properties. Studies on related thiazole derivatives indicate moderate to good activity against various bacterial strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Type Description Reference
nNOS Inhibition Compounds with similar structures inhibited nNOS, suggesting neuroprotective effects.
Antimicrobial Activity Moderate to good activity against various bacterial strains was observed.
Antitumor Activity Related compounds demonstrated significant cytotoxic effects on cancer cell lines.

Antitumor Activity

A study evaluated the effects of compounds similar to this compound on human lung cancer cell lines (A549, HCC827). Results indicated that these compounds exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Neuroprotective Effects

Research into related benzothiazole derivatives showed that they can significantly reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide couplings .
  • Purity control : Column chromatography or recrystallization is critical to isolate intermediates with >95% purity .
  • Yield improvement : Stepwise monitoring via TLC/HPLC ensures minimal side-product formation .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity (e.g., aromatic proton signals for benzothiazole and nitrothiophene groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, particularly for piperazine ring orientation and amide bond geometry .
  • HPLC-PDA : Assesses purity and stability under varying pH/temperature conditions .

Advanced: How can computational methods enhance reaction design and synthesis optimization?

Answer:

  • Quantum chemical calculations : Predict reaction pathways (e.g., transition states for piperazine substitution) to prioritize feasible routes .
  • Machine learning (ML) : Trains on reaction databases to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
  • Molecular dynamics simulations : Model solubility and stability of intermediates in different solvents (e.g., DMF vs. THF) .

Q. Example workflow :

Use density functional theory (DFT) to screen reaction energetics.

Apply ML models to suggest reagent combinations.

Validate predictions with small-scale experiments .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Methodological approaches include:

  • Orthogonal assays : Validate target inhibition using both enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) assays to confirm specificity .
  • Dose-response curves : Compare IC50_{50} values under standardized conditions (pH, serum concentration) to rule out experimental variability .
  • Structural analogs testing : Synthesize derivatives (e.g., replacing nitrothiophene with furan) to isolate pharmacophore contributions .

Case study : Conflicting kinase inhibition data may arise from differences in ATP concentrations; use fixed ATP levels (e.g., 1 mM) for cross-study comparisons .

Advanced: What strategies are effective for target identification and mechanism-of-action studies?

Answer:

  • Chemoproteomics : Use immobilized compound probes to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Molecular docking : Screen against kinase or GPCR libraries (e.g., PDB structures) to prioritize targets for validation .
  • CRISPR-Cas9 screens : Knock out candidate targets in cell lines to assess loss of compound activity .

Q. Example workflow :

Docking predicts interaction with EGFR kinase.

Validate via in vitro kinase assay.

Confirm cellular activity using EGFR-overexpressing cancer models .

Advanced: How to design experiments for assessing metabolic stability and degradation pathways?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • Isotope labeling : Use 14^{14}C-labeled compound to trace metabolite formation in hepatocyte cultures .
  • Computational ADME tools : Predict metabolic hotspots (e.g., nitro group reduction) using software like Schrödinger’s QikProp .

Q. Data interpretation :

  • Identify major metabolites (e.g., piperazine N-oxide) and correlate with structural modifications to improve stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.